![molecular formula C7H4F3N3S B2796425 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol CAS No. 304684-43-3](/img/structure/B2796425.png)

6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

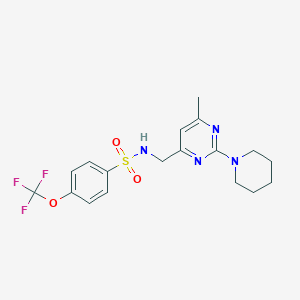

“6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol” is a specialty product for proteomics research . It has a molecular formula of C7H4F3N3S and a molecular weight of 219.19 .

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions under microwave irradiation conditions . The process typically involves the use of ethanol and hydrazine hydrate, chlorobenzene and trifluoroacetic anhydride, and palladium/carbon .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a triazolo[4,3-a]pyridine ring with a trifluoromethyl group and a thiol group .Chemical Reactions Analysis

The chemical reactions of similar compounds involve interactions with key amino acid residues of the target receptor to enhance antibacterial effects . The compound with a higher energy gap exhibited higher antifungal activity .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 219.19 and a molecular formula of C7H4F3N3S .科学的研究の応用

Synthesis and Chemical Characterization

A key area of application involves the synthesis and chemical characterization of novel derivatives. Studies have demonstrated the facile one-pot synthesis of novel 1,2,4-triazolo[4,3-a]pyridine derivatives containing the trifluoromethyl moiety using microwave irradiation. These compounds exhibit weak antifungal activity, highlighting their potential in the development of new antifungal agents (Yang et al., 2015). Additionally, the synthesis of bridgehead nitrogen heterocycles incorporating this motif has been reported, demonstrating considerable increase in reaction rates and better yields under microwave irradiation, with some derivatives showing antibacterial and antifungal activities (Hirpara et al., 2003).

Biological Activities

Research into the biological activities of derivatives of 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol has led to findings on their antimicrobial properties. For instance, derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, with some compounds exhibiting significant activity against various microbes, suggesting their utility in addressing antibiotic resistance (Holla et al., 2006).

Electrochemical and Photophysical Properties

Another area of interest is the investigation of electrochemical and photophysical properties of these compounds. A study detailed the synthesis and electrochemical properties of 2,6-bis(6-aryl-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole-3-yl)pyridines, revealing their high ionization potentials and good affinity, which could have implications for their use in electronic and photonic devices (Tan et al., 2007).

Antimicrobial and Antifungal Efficacy

The antimicrobial and antifungal efficacy of these derivatives is a recurring theme in research. Several studies have synthesized new derivatives and assessed their activities against a range of pathogens, with some showing promising results that could lead to the development of new antimicrobial and antifungal agents (Xiao et al., 2014).

作用機序

Target of Action

Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains

Mode of Action

Related compounds have been found to exhibit antibacterial activities The compound may interact with its targets, leading to changes that inhibit the growth or survival of the bacteria

Biochemical Pathways

Related compounds have been found to exhibit antibacterial activities , suggesting that they may affect pathways related to bacterial growth and survival

将来の方向性

The future directions for “6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol” and similar compounds could involve further exploration of their antifungal, antibacterial, and other biological activities . The development of new antimicrobial agents with high performances and good environmental friendliness is increasingly urgent .

特性

IUPAC Name |

6-(trifluoromethyl)-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3S/c8-7(9,10)4-1-2-5-11-12-6(14)13(5)3-4/h1-3H,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDBGOYFEMRBJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=S)N2C=C1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304684-43-3 |

Source

|

| Record name | 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2796350.png)

![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2796352.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2796354.png)

![N-(2-methoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2796360.png)

![1-[5-(2-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2796362.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2796364.png)